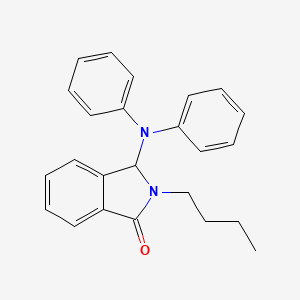![molecular formula C29H30N4O4S2 B12460524 3,4-Bis[({[4-(propan-2-yl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B12460524.png)
3,4-Bis[({[4-(propan-2-yl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis[({[4-(propan-2-yl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid is a complex organic compound with potential applications in various fields of science and industry. This compound features a benzoic acid core substituted with two thioamide groups, each linked to a 4-(propan-2-yl)phenyl moiety. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis[({[4-(propan-2-yl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid typically involves multi-step organic reactions. One common approach is the reaction of 3,4-diaminobenzoic acid with 4-(propan-2-yl)benzoyl isothiocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Bis[({[4-(propan-2-yl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The thioamide groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Aplicaciones Científicas De Investigación
3,4-Bis[({[4-(propan-2-yl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,4-Bis[({[4-(propan-2-yl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid involves its interaction with specific molecular targets. The thioamide groups can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. Additionally, the aromatic rings may engage in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-[(4,6-Bis[(4-{[(2-ethylhexyl)oxy]carbonyl}phenyl)amino]-1,3,5-triazin-2-yl)amino]benzoic acid: Used in sunscreen formulations as a UV filter.
4-[(4,6-Bis[(4-{[(2-ethylhexyl)oxy]carbonyl}phenyl)amino]-1,3,5-triazin-2-yl)amino]benzoic acid: Investigated for its antimicrobial properties.
Uniqueness
3,4-Bis[({[4-(propan-2-yl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid is unique due to its specific substitution pattern and the presence of both thioamide and carbonyl functional groups. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C29H30N4O4S2 |
|---|---|
Peso molecular |
562.7 g/mol |
Nombre IUPAC |
3,4-bis[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C29H30N4O4S2/c1-16(2)18-5-9-20(10-6-18)25(34)32-28(38)30-23-14-13-22(27(36)37)15-24(23)31-29(39)33-26(35)21-11-7-19(8-12-21)17(3)4/h5-17H,1-4H3,(H,36,37)(H2,30,32,34,38)(H2,31,33,35,39) |
Clave InChI |
AHJHDSJIQJJIJB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)C(=O)O)NC(=S)NC(=O)C3=CC=C(C=C3)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(3,4-difluorophenyl)methyl]-6-(methoxymethyl)-2-{5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl}-5H,6H-imidazo[1,2-a]pyrazin-8-one](/img/structure/B12460442.png)
![2-(4-bromophenyl)-2-oxoethyl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12460443.png)
![N-{4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B12460444.png)
![1-[[19-azanyl-7-(2-azanyl-2-oxidanylidene-ethyl)-10-(3-azanyl-3-oxidanylidene-propyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentakis(oxidanylidene)-13-(phenylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicos-4-yl]carbonyl]-N-[1-[(2-azanyl-2-oxidanylide](/img/structure/B12460451.png)
![N-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(5-chloro-1,3-benzoxazol-2-yl)aniline](/img/structure/B12460462.png)
![5-(2-nitrophenyl)-N-{3-[(thiophen-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide](/img/structure/B12460465.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12460466.png)
![N-(4-fluorophenyl)-2-({4-[(4-fluorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}sulfanyl)acetamide](/img/structure/B12460473.png)
![N-(3,4-dimethylphenyl)-N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]acetamide](/img/structure/B12460481.png)
![N-[(3-methoxyphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B12460486.png)

![N-(2,3-dichlorophenyl)-2-[(4-hydroxypyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12460498.png)
![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methoxyphenyl)glycinamide](/img/structure/B12460507.png)
![N-[4-(cyclohexylsulfamoyl)phenyl]cyclopropanecarboxamide](/img/structure/B12460517.png)
